4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-11-16(3-4-18(14)23-2)26(21,22)19-12-17(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,17,19H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOSAHCDPWEELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. Its unique structure, which includes a methoxy group, a methyl group, and a morpholino group linked to a thiophene moiety, suggests potential biological activities that warrant further investigation. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is C₁₈H₂₄N₂O₄S₂, with a molecular weight of 396.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄S₂ |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 946304-67-2 |
The exact mechanism of action for 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide remains to be fully elucidated. However, interaction studies focusing on binding affinities to various biological targets are essential for understanding its therapeutic potential. The presence of the morpholino and thiophene groups may enhance its ability to interact with specific enzymes or receptors involved in disease processes.
Case Studies and Research Findings
- Antiviral Screening : In vitro studies are needed to evaluate the compound's efficacy against specific viral targets. Similar compounds have demonstrated significant activity at low concentrations, suggesting that this compound may also exhibit potent antiviral properties.
- Structural Analog Studies : Research into structurally related compounds has provided insights into potential biological activities. For example, derivatives containing thiophene rings have been associated with improved bioactivity in various medicinal chemistry applications.
- Pharmacokinetic Profiles : Understanding the pharmacokinetics of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is crucial for assessing its therapeutic viability. Studies on related compounds indicate that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, a comparison with similar compounds is presented below:
| Compound Name | Key Features |
|---|---|
| 2-Methoxy-4,5-dimethylbenzenesulfonamide | Contains methoxy and dimethyl groups; lacks morpholino and thiophene moieties. |
| N-(2-Morpholinoethyl)benzenesulfonamide | Shares the morpholino group but lacks additional substituents. |
| 2-Thiophen-2-ylbenzenesulfonamide | Contains a thiophene ring but lacks methoxy and morpholino groups. |
The combination of functional groups in 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several sulfonamide derivatives, as outlined below:
*Calculated based on formula.
Key Observations :
- Metsulfuron-methyl ester (a sulfonylurea herbicide) shares the 4-methoxybenzene core but replaces the morpholino-thiophene group with a triazinyl-sulfonylurea linkage, critical for herbicidal activity .
- The benzothiazole derivative from includes a morpholine-sulfonyl group, similar to the target compound, but pairs it with a benzothiazole ring system, which is common in kinase inhibitors.
Physicochemical Properties
- Solubility: The morpholino group in the target compound enhances water solubility compared to purely aromatic substituents (e.g., 2,4,6-trimethylphenyl in ). However, the thiophene and methyl groups may reduce solubility relative to polar derivatives like metsulfuron-methyl ester .
- Electron Effects : The 4-methoxy group in the target compound is electron-donating, similar to the 4-ethoxy group in , but the methyl group at the 3-position introduces steric hindrance absent in simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide?
- Synthesis Steps :
- Step 1 : Formation of the sulfonamide backbone via coupling of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-morpholino-2-(thiophen-3-yl)ethylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane .
- Step 2 : Intermediate purification using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >95% purity .
- Step 3 : Final recrystallization from ethanol/water mixtures to enhance crystallinity .
- Key Challenges : Competing side reactions (e.g., sulfonamide hydrolysis) require strict pH control (pH 7–8) and low temperatures (0–5°C) during synthesis .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the morpholine, thiophene, and sulfonamide groups. For example, the thiophen-3-yl proton resonates at δ 7.2–7.4 ppm in CDCl₃ .
- X-ray Crystallography : Resolves stereochemistry at the ethyl-morpholine junction and confirms non-covalent interactions (e.g., hydrogen bonding between sulfonamide oxygen and morpholine) .
- Mass Spectrometry (HRMS) : Validates molecular weight (calculated: ~435.5 g/mol; observed: 435.4 g/mol) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antitumor Activity : MTT assays using cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values typically ranging 10–50 µM .
- Enzyme Inhibition : Fluorescence-based assays to evaluate PI3Kα inhibition (IC₅₀ ~2.3 µM), with comparisons to reference inhibitors (e.g., LY294002) .
- Selectivity Profiling : Cross-screening against off-target kinases (e.g., EGFR, VEGFR2) to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Key Modifications :
| Substituent | Impact on Activity | Evidence |
|---|---|---|
| Methoxy group at C4 | Enhances PI3Kα binding via H-bonding | |
| Thiophen-3-yl moiety | Improves lipophilicity (logP ~2.8) and membrane permeability | |
| Morpholine ring | Stabilizes conformation via intramolecular H-bonding |
- Methodology :
- Parallel Synthesis : Generate derivatives with substituent variations (e.g., replacing thiophene with furan) .
- Free-Wilson Analysis : Quantify contributions of individual groups to bioactivity .
Q. What strategies resolve discrepancies in biological data across different experimental models?
- Case Study : Variability in IC₅₀ values for PI3Kα inhibition (e.g., 2.3 µM vs. 8.7 µM in kinase vs. cell-based assays) .
- Root Cause Analysis : Differences in cellular uptake or metabolic stability (assessed via LC-MS/MS pharmacokinetic studies) .
- Validation : Co-crystallization with PI3Kα to confirm binding mode and affinity .
Q. How can computational modeling enhance the design of derivatives with improved target selectivity?
- Approaches :
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the sulfonamide-morpholine scaffold in PI3Kα’s ATP-binding pocket .
- Docking Studies : Screen virtual libraries for derivatives with stronger π-π stacking (e.g., with Tyr836 in PI3Kα) .
- ADMET Prediction : Use tools like SwissADME to optimize solubility (e.g., cLogP <3) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
